5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide
Description
The compound "5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide" features a thienoimidazole core modified with a pentanamide side chain and multiple glycosylated oxan (pyranose) rings.
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H79N5O28S/c1-16(57)49-27-32(63)39(21(12-55)75-42(27)71-9-5-8-48-25(59)7-4-3-6-24-26-18(15-81-24)51-47(70)52-26)78-43-28(50-17(2)58)33(64)40(22(13-56)76-43)79-46-38(69)41(80-45-37(68)35(66)30(61)20(11-54)74-45)31(62)23(77-46)14-72-44-36(67)34(65)29(60)19(10-53)73-44/h18-24,26-46,53-56,60-69H,3-15H2,1-2H3,(H,48,59)(H,49,57)(H,50,58)(H2,51,52,70)/t18-,19+,20+,21+,22+,23+,24-,26-,27+,28+,29+,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42+,43-,44-,45+,46-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPHDHPULRBHMG-NHASCFKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H79N5O28S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1194.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[...]-pentanamide is a complex organic molecule with potential biological activities. Its intricate structure features a thienoimidazole core and multiple hydroxyl and acetamido groups that suggest diverse pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 872.08 g/mol. It is characterized by several functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1951424-94-4 |
| Molecular Formula | C47H61N5O9S |
| Molecular Weight | 872.08 g/mol |
| Purity | 95% |
Biological Activity
The biological activity of this compound can be assessed through various mechanisms:
1. Antimicrobial Activity
Research indicates that thienoimidazole derivatives exhibit significant antimicrobial properties. The presence of the thienoimidazole core in this compound may contribute to its ability to inhibit bacterial growth through interference with essential metabolic pathways.
2. Antioxidant Properties
Compounds with hydroxyl groups are known for their antioxidant capabilities. This compound's structure suggests it may scavenge free radicals and reduce oxidative stress in biological systems.
3. Enzyme Inhibition
Thienoimidazole derivatives have been studied for their potential to inhibit specific enzymes involved in disease processes. The unique structure of this compound allows it to interact with enzyme active sites effectively.
Case Studies
Several studies have reported on the biological effects of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that thienoimidazole derivatives showed inhibitory effects against various pathogenic bacteria and fungi. The mechanism was attributed to disruption of cell wall synthesis and function.
- Antioxidant Activity : In vitro assays indicated that compounds with multiple hydroxyl groups exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage in cells.
The proposed mechanisms through which this compound exerts its biological effects include:
1. Interaction with Cellular Targets
The thienoimidazole core can interact with cellular targets such as proteins and nucleic acids. This interaction may alter cellular signaling pathways and gene expression profiles.
2. Modulation of Enzymatic Activity
By binding to specific enzymes involved in metabolic pathways or signaling cascades, the compound may inhibit or activate these enzymes based on its structural affinities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thienoimidazole Derivatives
Compounds sharing the thienoimidazole core but differing in substituents include:
Key Observations:
- The target compound’s glycosylation drastically increases molecular weight and hydrophilicity compared to non-sugar derivatives .
- Substituents like aminoethyl () or pyridinyldisulfanyl () modulate solubility and reactivity, enabling applications in bioconjugation or redox-triggered systems.
Biotin Analogs and Derivatives
The thienoimidazole core is structurally analogous to biotin (vitamin B7), with modifications enhancing functionality:
- Biotin-EDA (): Aminoethyl substitution improves water solubility (0.6 g/L) and enables amine-reactive biotinylation .
- Biotinyl ethanolamine (): Hydroxyethyl group facilitates lipid membrane interactions, useful in cell-surface labeling .
- Target Compound: Glycosylation may enable lectin-mediated targeting or carbohydrate-based drug delivery, though specific data are lacking in the evidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
